molecular formula C10H11ClO2 B1406963 Methyl 3-chloro-4-ethylbenzoate CAS No. 1081551-72-5

Methyl 3-chloro-4-ethylbenzoate

Cat. No.: B1406963
CAS No.: 1081551-72-5
M. Wt: 198.64 g/mol
InChI Key: XWEXJELGUOETAS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-ethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-ethylbenzoate can be synthesized through a multi-step process. One common method involves the diazotization of methyl 3-amino-4-ethylbenzoate followed by a Sandmeyer reaction. The process is as follows :

    Diazotization: Methyl 3-amino-4-ethylbenzoate is treated with sodium nitrite and sulfuric acid at 0-5°C to form the diazonium salt.

    Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride in the presence of hydrochloric acid at 0°C to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-ethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., copper(I) chloride).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioesters).

    Reduction: Methyl 3-chloro-4-ethylbenzyl alcohol.

    Oxidation: Methyl 3-chloro-4-carboxybenzoate.

Scientific Research Applications

Methyl 3-chloro-4-ethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Methyl 3-chloro-4-ethylbenzoate can be compared with other similar compounds, such as methyl 4-chloro-3-ethylbenzoate . While both compounds have similar structures, the position of the chlorine and ethyl groups on the benzene ring differs, leading to variations in their chemical reactivity and biological activities. The unique substitution pattern of this compound makes it distinct and suitable for specific applications where other compounds may not be as effective.

List of Similar Compounds

  • Methyl 4-chloro-3-ethylbenzoate
  • Methyl 3-chloro-4-methylbenzoate
  • Methyl 3-chloro-4-isopropylbenzoate

These compounds share structural similarities but differ in the position and type of substituents, which can influence their properties and applications.

Properties

IUPAC Name

methyl 3-chloro-4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEXJELGUOETAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Charge NaNO2 (579 mg, 8.37 mmol) and concentrated sulfuric acid (6 mL) to a flask. As methyl 3-amino-4-ethylbenzoate (1.37 g, 7.62 mmol, PREPARATION 5) in acetic acid (18 mL) was added at 0° C., color of the mixture turned to yellow, and then stirred at 5° C. for 1.5 h. The solution above was added to a dark mixture of CuCl (1.65 g, 16.65 mmol) in concentrated HCl (18 mL) slowly at 0° C., stirred for 2 h, and poured into ice water, extracted with DCM, the organic phase was concentrated to give 582 mg of the title compound (38%). 1H NMR (400 MHz, CDCl3): δ 1.25 (3H, t, J=8.0 Hz), 2.80 (2H, q, J=7.6 Hz), 3.91 (3H, s), 7.30 (1H, d, J=7.6 Hz), 7.85 (1H, dd, J=1.2, 7.6 Hz), 8.01 (1H, d, J=1.6 Hz).
Name
Quantity
579 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
reactant
Reaction Step Four
Name
CuCl
Quantity
1.65 g
Type
catalyst
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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